molecular formula C20H22N4O3S B8042664 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid

1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid

Cat. No.: B8042664
M. Wt: 398.5 g/mol
InChI Key: HEOZVUWVMAQUJI-UHFFFAOYSA-N
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Description

. This compound is notable for its unique structure and diverse range of applications.

Properties

IUPAC Name

1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-10-5-12(3)18-14(7-10)21-17(23-18)9-16(28(25,26)27)20-22-15-8-11(2)6-13(4)19(15)24-20/h5-8,16H,9H2,1-4H3,(H,21,23)(H,22,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZVUWVMAQUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CC(C3=NC4=C(C=C(C=C4N3)C)C)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)NC(=N2)CC(C3=NC4=C(C=C(C=C4N3)C)C)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid involves the reaction of 4,5-dichloroimidazole with 1,4-diazabicyclo[2.2.1]heptane-2,3-dione under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at a temperature of around 80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (Salicylsalicylic Acid): Used as an anti-inflammatory agent.

    CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (Sulindac): Another nonsteroidal anti-inflammatory drug.

Uniqueness

1,2-bis(4,6-dimethyl-1H-benzimidazol-2-yl)ethanesulfonic acid is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various fields .

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